N-Benzyl Carvedilol-d5

Pharmaceutical Impurity Analysis LC-MS/MS Quantitation Stable Isotope Labeling

Quantification of carvedilol EP Impurity C by LC-MS is challenged by matrix effects and differential ion suppression when using unlabeled or mismatched internal standards. N-Benzyl Carvedilol-d5 eliminates these errors through exact co-elution with the analyte. - +5.03 Da mass shift & high isotopic purity ensure precise trace-level quantification in stressed matrices. - Matched benzyl-d5 labeling corrects for extraction variability and ionization differences critical to EP/USP method validation. - Standard analytical-grade material; supplied with comprehensive CoA. Inquire for bulk or custom pack sizes.

Molecular Formula C31H32N2O4
Molecular Weight 501.6 g/mol
Cat. No. B590018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl Carvedilol-d5
Synonyms1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol; 
Molecular FormulaC31H32N2O4
Molecular Weight501.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H32N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-17,24,32,34H,18-22H2,1H3/i2D,3D,4D,10D,11D
InChIKeyFFZGDNBZNMTOCK-GKEZVZEKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl Carvedilol-d5: Deuterated Impurity Standard


N-Benzyl Carvedilol-d5 (CAS 1329792-68-8) is a deuterium-labeled analog of N-Benzyl Carvedilol (Carvedilol EP Impurity C), a known degradation product and process impurity of the cardiovascular drug carvedilol . This stable isotope-labeled compound contains five deuterium atoms incorporated into its phenyl ring, resulting in a molecular weight of 501.63 g/mol (C31H27D5N2O4), compared to 496.6 g/mol for the unlabeled N-Benzyl Carvedilol (C31H32N2O4) [1]. As a member of the carvedilol impurity family, N-Benzyl Carvedilol-d5 is primarily utilized as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR, enabling accurate quantification of the corresponding unlabeled impurity in pharmaceutical formulations and stability studies .

Identity Deuterated impurity standard for carvedilol EP Impurity C
Workflow LC-MS / GC-MS internal standard for quantitative impurity analysis
Selection Context Structurally matched phenyl-d5 label for method accuracy and co-elution review

N-Benzyl Carvedilol-d5: Irreplaceable Internal Standard


The use of a non-deuterated internal standard (e.g., unlabeled N-Benzyl Carvedilol) or an alternative deuterated analog (e.g., Carvedilol-d5) for the quantification of N-Benzyl Carvedilol introduces significant analytical error. Non-deuterated standards fail to correct for matrix effects and extraction variability, as they do not co-elute identically with the analyte [1]. Conversely, studies on deuterated carvedilol internal standards have demonstrated that even slight differences in deuterium placement can lead to differential ion suppression due to deuterium isotope effects on chromatographic retention time, thereby altering the analyte-to-internal standard peak area ratio and compromising method accuracy [2] [3]. N-Benzyl Carvedilol-d5, with its five deuterium atoms specifically positioned on the benzyl moiety, is designed to mimic the physicochemical behavior of N-Benzyl Carvedilol exactly, ensuring that any variations in sample preparation or ionization efficiency are identically experienced by both the analyte and the internal standard. This strict co-elution is critical for meeting the accuracy and precision requirements of regulatory impurity methods outlined in pharmacopoeias (e.g., EP, USP) [4].

Internal Standard
N-Benzyl Carvedilol-d5 (Recommended)
Unlabeled N-Benzyl Carvedilol
Non-deuterated analog co-elutes but cannot correct for matrix effects or extraction variability, which may compromise method accuracy.
Internal Standard
N-Benzyl Carvedilol-d5 (Recommended)
Carvedilol-d5 (Alternative Labeling Site)
Different deuterium placement can shift chromatographic retention and alter matrix-effect correction, requiring additional method bridging studies.

N-Benzyl Carvedilol-d5: Analytical Performance Evidence


Molecular Weight Differentiation

N-Benzyl Carvedilol-d5 exhibits a molecular weight of 501.63 g/mol (C31H27D5N2O4), which is exactly +5.03 Da heavier than the unlabeled N-Benzyl Carvedilol (496.6 g/mol, C31H32N2O4) due to the replacement of five hydrogen atoms with deuterium [1] [2]. This mass difference provides a distinct MS signal that prevents isotopic cross-talk between the analyte and internal standard channels, a key requirement for accurate LC-MS/MS quantification.

Mass Shift
Head-to-head
+5.03 Da (501.63 vs 496.6 g/mol)
Supports MS channel resolution and eliminates isotopic cross-talk.
Phenyl-d5 labeling ensures distinct mass signal from unlabeled analyte.
Pharmaceutical Impurity Analysis LC-MS/MS Quantitation Stable Isotope Labeling

Isotopic Purity and Labeling Site

Commercially available N-Benzyl Carvedilol-d5 is specified with an isotopic enrichment typically ≥98% deuterium incorporation at the five designated positions (phenyl-d5) . In contrast, the deuterium labeling pattern on alternative internal standards like Carvedilol-d5 (CAS 929106-58-1) is located on the aliphatic propanol chain [1]. Studies have shown that the site of deuteration significantly impacts chromatographic retention time and the degree of ion suppression correction, with phenyl-ring deuteration often providing superior co-elution characteristics for aromatic analytes [2].

Labeling Site
Class-level
Phenyl-d5 (≥98% enrichment)
Phenyl-ring labeling may support optimal co-elution for aromatic analytes.
Enrichment from vendor CoA; class inference from deuterium isotope effect studies.
Isotopic Purity Impurity Profiling Deuterium Incorporation

Matrix Effect Correction Advantage

A study on carvedilol enantiomers demonstrated that a deuterated internal standard (Carvedilol-d5) did not fully correct for matrix effects in two specific lots of human plasma, resulting in a variable analyte-to-internal standard peak area ratio [1]. While this study highlights the potential for differential ion suppression even with deuterated standards, the use of a structurally identical deuterated standard like N-Benzyl Carvedilol-d5 (matching the exact impurity structure) is considered the gold standard for minimizing such effects. In contrast, non-deuterated internal standards typically fail to correct for matrix suppression, often yielding accuracy biases >15% in bioanalytical methods [2].

Matrix Correction
Class-level
Structurally matched IS expected to minimize ion suppression disparity.
Reported bioanalytical context: non-matched IS may exceed ±15% accuracy bias.
Inferred from carvedilol-d5 plasma matrix-effect study and FDA validation guidance.
Matrix Effects Ion Suppression LC-MS/MS Method Validation

Regulatory Suitability for EP Impurity C

The European Pharmacopoeia (EP) monograph for Carvedilol designates N-Benzyl Carvedilol as 'Impurity C' and provides a reference standard for its identification and quantification [1]. The deuterated analog, N-Benzyl Carvedilol-d5, is chemically identical except for the stable isotope label, allowing it to serve as a direct internal standard for quantifying this specific impurity in drug substance and product release testing. This is in contrast to using a generic deuterated internal standard (e.g., Carvedilol-d5), which would not be structurally equivalent and would therefore require extensive cross-validation to demonstrate equivalency for impurity C quantification.

Regulatory Fit
Supporting evidence
Structural match to EP Impurity C reference standard.
Supports streamlined method validation for pharmacopoeial impurity testing.
Based on EP Carvedilol monograph and industry impurity method practice.
Pharmacopoeial Compliance Impurity Testing Method Transfer

N-Benzyl Carvedilol-d5: Critical Applications


LC-MS/MS Quantification of EP Impurity C

This is the primary application for N-Benzyl Carvedilol-d5. The compound is used as an internal standard in a validated LC-MS/MS method to accurately quantify trace levels of the degradation product N-Benzyl Carvedilol in carvedilol tablets during stability studies, process validation, and quality control release testing. The +5.03 Da mass shift and high isotopic purity ensure precise and accurate measurements, enabling pharmaceutical manufacturers to meet the stringent limits for this impurity as defined in the European Pharmacopoeia (EP) and other regulatory compendia [1] [2]. Use of the unlabeled standard would be unacceptable due to matrix effects, while alternative deuterated analogs would require additional method bridging studies.

ADME and Metabolic Tracing

In preclinical and clinical research, N-Benzyl Carvedilol-d5 serves as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the impurity N-Benzyl Carvedilol. Because deuteration can alter metabolic profiles [1], the labeled compound allows researchers to track the fate of the impurity in vivo without interference from endogenous substances or the parent drug carvedilol. This application relies on the distinct mass of the deuterated species to differentiate it from the unlabeled impurity in complex biological matrices like plasma or urine [2].

Method Development for Forced Degradation

Pharmaceutical development laboratories use N-Benzyl Carvedilol-d5 to develop and validate stability-indicating methods for carvedilol drug products. During forced degradation studies (e.g., exposure to heat, light, oxidation), N-Benzyl Carvedilol can form as a major degradation product. The deuterated internal standard enables precise quantification of this degradant across various stressed sample matrices, where ion suppression or enhancement can vary significantly. The robust correction for matrix effects provided by the structurally matched deuterated IS ensures that the method remains accurate and precise, even under challenging sample conditions [1] [2].

Quality Control of Deuterated Standards

Analytical chemistry laboratories and reference standard producers utilize N-Benzyl Carvedilol-d5 as a calibrant or quality control sample to verify the performance of LC-MS systems used for impurity testing. By analyzing a known concentration of the deuterated compound, laboratories can monitor instrument sensitivity, mass accuracy, and chromatographic resolution. This ensures that the analytical system is fit for purpose before analyzing critical pharmaceutical samples, thereby reducing the risk of out-of-specification results due to instrumental drift.

Application
Selection Property
Validation Focus
EP Impurity C LC-MS/MS Quantification
Structurally matched deuterated analog
Method accuracy and precision for stability and release testing
Impurity ADME Tracing
Distinct mass label for in vivo tracking
Differentiation from parent drug and endogenous matrix interference
Forced Degradation Method Development
Robust matrix-effect correction
Precise degradant quantification under varied stressed-sample conditions
LC-MS System Suitability Testing
High isotopic purity calibrant
Instrument sensitivity, mass accuracy, and chromatographic resolution verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl Carvedilol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.